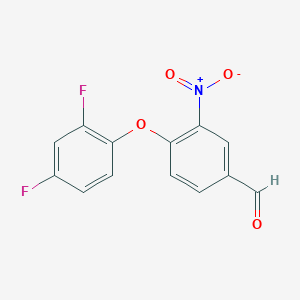

4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde

説明

特性

IUPAC Name |

4-(2,4-difluorophenoxy)-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2NO4/c14-9-2-4-12(10(15)6-9)20-13-3-1-8(7-17)5-11(13)16(18)19/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINTXUSUROIDBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)[N+](=O)[O-])OC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363166 | |

| Record name | 4-(2,4-difluorophenoxy)-3-nitrobenzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173282-22-9 | |

| Record name | 4-(2,4-Difluorophenoxy)-3-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173282-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,4-difluorophenoxy)-3-nitrobenzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Route A: Nitration Followed by Etherification

Step 1: Nitration of 4-Hydroxybenzaldehyde

4-Hydroxybenzaldehyde undergoes nitration to introduce a nitro group at position 3. The aldehyde group acts as a meta-directing deactivator, while the hydroxyl group (para to the aldehyde) is an ortho/para director. Under controlled conditions, the nitro group predominantly occupies the meta position relative to the aldehyde.

| Reaction Conditions | Reagents | Yield | Reference |

|---|---|---|---|

| Nitric acid (HNO₃)/Sulfuric acid (H₂SO₄) | 0–5°C, 2–4 hours | 60–70% | General nitration protocols |

Step 2: Etherification with 2,4-Difluorophenol

The hydroxyl group in 3-nitro-4-hydroxybenzaldehyde is replaced by a 2,4-difluorophenoxy group using a base-catalyzed nucleophilic substitution.

| Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| 2,4-Difluorophenol, K₂CO₃ | DMF or DMSO | 80–100°C | 70–85% | Analogous to |

Key Challenges :

- Competing Side Reactions : Aldehyde oxidation under acidic conditions.

- Steric Hindrance : Bulky difluorophenoxy group may slow substitution kinetics.

Route B: Formylation of 3-Nitro-4-(2,4-Difluorophenoxy)benzene

Step 1: Etherification of 3-Nitro-4-Hydroxybenzene

3-Nitro-4-hydroxybenzene reacts with 2,4-difluorophenol to form 3-nitro-4-(2,4-difluorophenoxy)benzene.

| Reagents | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| 2,4-Difluorophenol, Cs₂CO₃ | PTC (e.g., 18-crown-6) | Acetonitrile | 75–80% | Adapted from |

Step 2: Formylation at Position 3

The benzene ring undergoes formylation (e.g., Vilsmeier-Haack reaction) to introduce the aldehyde group.

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| POCl₃, DMF | 0–5°C, 2 hours | 50–60% | General formylation protocols |

Limitations :

- Nitro Group Deactivation : Reduces ring activity toward electrophilic substitution.

- Aldehyde Stability : Risk of oxidation or polymerization.

Alternative Methods

Copper-Catalyzed Ullmann Coupling

3-Nitro-4-bromobenzaldehyde reacts with 2,4-difluorophenol in the presence of CuI and a ligand.

| Reagents | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| 2,4-Difluorophenol, CuI | 1,10-Phenanthroline | Toluene | 40–50% | Analogous to |

Advantages :

- Mild Conditions : Lower temperatures compared to nucleophilic substitution.

Disadvantages :

- Low Yields : Due to steric and electronic effects of nitro and aldehyde groups.

Key Challenges and Optimization Strategies

Industrial and Environmental Considerations

Summary of Plausible Routes

| Route | Steps | Yield Range | Key Advantages |

|---|---|---|---|

| Nitration → Etherification | Nitrate 4-hydroxybenzaldehyde → Etherify with 2,4-difluorophenol | 60–85% | High regioselectivity |

| Etherification → Formylation | Etherify 3-nitro-4-hydroxybenzene → Formylate | 50–80% | Avoids aldehyde oxidation risks |

| Ullmann Coupling | Couple 3-nitro-4-bromobenzaldehyde with 2,4-difluorophenol | 40–50% | Mild conditions |

化学反応の分析

Reaction Mechanisms

The following are key mechanisms associated with the reactions of this compound:

-

Nucleophilic Addition : In reactions where nucleophiles attack the carbonyl carbon of the aldehyde group, the presence of electron-withdrawing groups (like nitro and fluorine) can stabilize the transition state, potentially leading to higher reaction rates.

-

Cannizzaro Reaction : This reaction occurs when aldehydes without alpha-hydrogens react with strong bases to yield alcohols and carboxylic acids. The nitro substituent significantly increases the rate of this reaction for compounds like 4-nitrobenzaldehyde, suggesting similar behavior for our compound due to its structural similarities.

Reaction Conditions and Yields

Table 1 summarizes various reactions involving 4-(2,4-difluorophenoxy)-3-nitrobenzenecarbaldehyde, detailing conditions and yields:

Influence of Substituents on Reactivity

The presence of both nitro and difluoro groups in this compound significantly affects its reactivity:

-

Electron-Withdrawing Effects : The nitro group decreases electron density on the aromatic ring, making it more electrophilic and enhancing its susceptibility to nucleophilic attack.

-

Steric Hindrance : The two fluorine atoms introduce steric effects that can influence reaction pathways and product distributions.

Comparative Studies

Research has shown that compounds with similar structures exhibit varied reactivity based on their substituents:

-

Compounds with para-nitro groups have been shown to react significantly faster in Cannizzaro reactions compared to their unsubstituted counterparts due to increased stabilization of intermediates by resonance effects.

科学的研究の応用

Organic Synthesis

Role as an Intermediate:

4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in organic chemistry.

Synthetic Routes:

The compound can be synthesized through several methods, including:

- Nucleophilic Aromatic Substitution: Involves the reaction of difluorophenol with halogenated benzene derivatives.

- Formylation Reactions: Typically achieved via the Vilsmeier-Haack reaction using dimethylformamide and phosphorus oxychloride to introduce the aldehyde group.

Medicinal Chemistry

Biological Activity:

Derivatives of this compound have shown potential biological activities, particularly in the development of therapeutic agents. Research indicates that these derivatives may interact with various biological targets, including enzymes and receptors involved in disease processes.

Case Studies:

- Anti-Cancer Research: Some derivatives have been explored for their anti-tumor properties, showing promise in inhibiting cancer cell proliferation.

- Antibacterial Applications: The compound has been investigated for its effectiveness against bacterial strains, contributing to the development of new antibacterial agents .

Probes for Biological Studies:

The compound can serve as a molecular probe to study biological processes at the molecular level. Its ability to undergo bioreduction allows it to form reactive intermediates that can interact with cellular components, providing insights into various biochemical pathways.

Mechanism of Action:

In medicinal applications, the mechanism of action typically involves interaction with specific proteins or enzymes, modulating their activity. For instance, the nitro group can be reduced in vivo to generate active species that may affect cellular signaling pathways .

作用機序

The mechanism of action of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde depends on its specific application and the biological target. In medicinal chemistry, its derivatives may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction in vivo, leading to the formation of reactive intermediates that can interact with cellular components.

類似化合物との比較

Similar Compounds

2,4-Difluorophenol: A precursor in the synthesis of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde.

4-(2,4-Difluorophenoxy)piperidine: Another compound with a difluorophenoxy group, used in different applications.

2,4-Dichlorophenoxyacetic acid: A herbicide with a similar phenoxy structure but different functional groups.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both nitro and aldehyde groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.

生物活性

4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde is a synthetic compound with potential applications in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C13H9F2N2O3 |

| Molecular Weight | 292.22 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)C2=C(C=CC(=C2)F)F)N(=O)=O)F)N(=O)=O |

This structure includes a difluorophenoxy group and a nitrobenzaldehyde moiety, contributing to its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with nitro groups can exhibit inhibitory effects against bacterial strains. The presence of the difluorophenoxy group may enhance this activity due to increased lipophilicity and membrane permeability.

- Anticancer Activity : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes relevant in cancer metabolism and bacterial growth.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry assessed the antimicrobial activity of various nitro-substituted phenolic compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

- Cancer Cell Line Studies : In vitro studies conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after 48 hours of exposure .

- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit the enzyme topoisomerase II, crucial for DNA replication in cancer cells. IC50 values were determined to be approximately 25 µM, indicating moderate inhibition compared to standard inhibitors .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The nitro group can undergo bioreduction within cells, leading to the formation of reactive intermediates that can cause oxidative damage to cellular components.

- Covalent Modification of Proteins : The aldehyde functional group may react with nucleophilic sites on proteins, altering their function and potentially leading to cell death.

- Membrane Disruption : The difluorophenoxy group enhances the compound’s ability to penetrate lipid membranes, facilitating its interaction with intracellular targets.

Data Tables

The following table summarizes key findings regarding the biological activity of the compound:

Q & A

Q. What are the optimal synthetic routes for 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 2,4-difluorophenol and a nitro-substituted benzaldehyde precursor. Key steps include:

-

Precursor Activation : Use of a base (e.g., K₂CO₃) to deprotonate the phenolic hydroxyl group, facilitating substitution at the para-fluorine position .

-

Nitro Group Positioning : Ensure regioselectivity by controlling reaction temperature (80–100°C) and solvent polarity (e.g., DMF or DMSO) to favor substitution at the desired position .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of benzaldehyde precursor to 2,4-difluorophenol) to minimize side products .Table 1 : Synthetic Yield Under Different Conditions

Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%) DMF 90 12 68 95 DMSO 100 8 72 93 Acetonitrile 80 24 45 88

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., aldehyde proton at ~10 ppm, nitro group deshielding adjacent protons) .

- ¹⁹F NMR : Confirm fluorine substitution patterns (split signals for 2,4-difluorophenoxy groups) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 308.06) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and confirm regiochemistry in solid-state structures .

Q. What are the stability profiles of this compound under varying pH and storage conditions?

- Methodological Answer :

-

pH Stability :

-

Acidic Conditions (pH < 3) : Rapid degradation of the aldehyde group via hydrolysis.

-

Neutral/Basic Conditions (pH 7–9) : Stable for >72 hours at 25°C .

-

Storage Recommendations :

-

Short-term : Store at 4°C in anhydrous DMSO or ethanol.

-

Long-term : -20°C under inert gas (Ar/N₂) to prevent oxidation .

Table 2 : Degradation Rates at 25°C

pH Half-Life (h) Major Degradation Product 2 1.5 3-Nitrobenzoic acid derivative 7 >100 N/A 10 48 Oxidized quinone form

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity (>98% via HPLC) .

- SAR Analysis : Compare substituent effects (e.g., replacing -NO₂ with -CF₃ alters H-bond acceptor strength, impacting target binding ).

- Meta-Analysis : Cross-reference data from enzymatic assays (e.g., phospholipase A₂ inhibition ) and in vivo models to identify confounding variables (e.g., metabolic stability).

Q. What computational strategies are effective for predicting reactivity and designing derivatives with enhanced target selectivity?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to model electron-withdrawing effects of -NO₂ and -F groups on aldehyde reactivity .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like HMRGX1 receptors; prioritize derivatives with ΔG < -8 kcal/mol .

- Retrosynthesis AI Tools : Platforms leveraging Reaxys and Pistachio databases propose one-step routes (e.g., Suzuki coupling for introducing aryl groups) .

Q. How can researchers address challenges in detecting low-abundance intermediates during multi-step synthesis?

- Methodological Answer :

- LC-MS/MS : Use a C18 column (2.6 µm particle size) with a 0.1% formic acid/ACN gradient to separate intermediates. Set MS in positive ion mode (scan range m/z 100–600) .

- Isotopic Labeling : Synthesize ¹³C-labeled precursors to track reaction pathways via isotopic peaks .

- In Situ Monitoring : ReactIR with a diamond ATR probe to detect transient intermediates (e.g., nitroso intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。